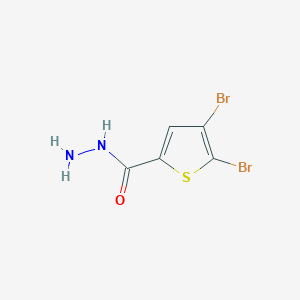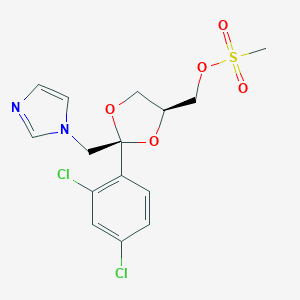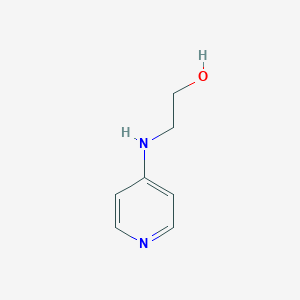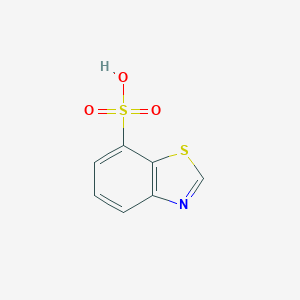
γ-CEHC
概要
説明
Synthesis Analysis
Gamma-CEHC is synthesized through the metabolic processing of gamma-tocopherol, the major form of vitamin E in many plant seeds and the US diet. The enantioselective total synthesis of natural gamma-tocopherol metabolite (S)-Gamma-CEHC has been achieved in 10 steps from 2,3-dimethylhydroquinone, highlighting the complexity of its synthesis pathway (Lecea et al., 2010).
Molecular Structure Analysis
Gamma-CEHC's molecular structure is characterized by its chroman ring, which is a common feature in the vitamin E family. The synthesis and analysis of deuterated analogues of gamma-CEHC have provided insights into its molecular structure and the importance of accurate determination in assessing oxidative stress and supplementation of tocopherols (Mazzini et al., 2004).
Chemical Reactions and Properties
Gamma-CEHC participates in various chemical reactions, particularly those involving its metabolism from gamma-tocopherol. The urinary excretion of gamma-CEHC is a major route of elimination of gamma-tocopherol in humans, showcasing its role in the metabolism and bioavailability of vitamin E (Swanson et al., 1999).
Physical Properties Analysis
The physical properties of Gamma-CEHC and similar compounds are significant for understanding their behavior in biological systems. Studies on the synthesis and physicochemical properties of related structures can provide insights into the behavior of Gamma-CEHC in various environments (Li et al., 2009).
Chemical Properties Analysis
Gamma-CEHC's chemical properties, such as its antioxidant capacity and interaction with biological molecules, distinguish it from other vitamin E metabolites. Its role in inhibiting cyclooxygenase activity, unlike alpha-tocopherol, points to its anti-inflammatory properties and potential health benefits (Jiang & Ames, 2003).
科学的研究の応用
抗酸化作用
γ-CEHCは、マイクロモル濃度でトロロックスに匹敵する抗酸化作用を持つことが判明しています . つまり、様々な健康問題を引き起こす可能性のある有害な分子であるフリーラジカルによる細胞の損傷から保護するのに役立ちます。
抗炎症作用
This compoundは、γ-トコフェロールと同様に、抗炎症作用を持っています . これは、炎症を特徴とする状態の治療に潜在的に使用できることを示唆しています。
水-ナトリウムバランスの調節
This compoundの代謝産物は、水-ナトリウムバランスの調節を含む利尿作用に関連付けられています . これは、高血圧や心不全などの体液バランスに関連する状態に影響を与える可能性があります。
心血管恒常性の維持
This compoundは、心血管恒常性の維持にも役割を果たします . つまり、心血管系を安定させるのに役立ち、全体的な健康と幸福にとって非常に重要です。
COX-2活性阻害
γ-トコフェロールとthis compoundの両方がCOX-2の活性を阻害します . COX-2は、炎症と痛みにおいて重要な役割を果たす酵素であるため、その活性を阻害することは、潜在的な治療効果をもたらす可能性があります。
血漿α-トコフェロール状態との相関
This compoundの尿中排泄は、血漿α-トコフェロール状態と正の相関関係があることが判明しています . これは、this compoundがビタミンEの状態のバイオマーカーとして潜在的に使用できることを示唆しています。
食事性ビタミンE摂取量との関連性
α-CEHCとthis compoundの24時間尿中排泄量の合計は、食事性ビタミンE摂取量と正の相関関係があることが判明しました . これは、this compoundが食事性ビタミンE摂取量を評価するために潜在的に使用できることを示しています。
作用機序
Target of Action
Gamma-CEHC (gamma-carboxyethyl hydroxychroman) is a metabolite of vitamin E . It primarily targets the metabolism of vitamin E, and its action via an inhibition of vitamin E metabolism has been demonstrated in rats .
Mode of Action
Gamma-CEHC interacts with its targets by inhibiting the metabolism of vitamin E. This inhibition results in an elevation of gamma-tocopherol in various organs such as the liver, kidney, brain, and serum .
Biochemical Pathways
The primary biochemical pathway affected by Gamma-CEHC is the metabolism of vitamin E. The compound’s action results in the inhibition of vitamin E metabolism, leading to an increase in gamma-tocopherol levels in various organs . Gamma-CEHC is mainly excreted into the urine rather than into the bile, and it is present in conjugated form in human urine, mainly as glucuronide .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), Gamma-CEHC is a metabolite of vitamin E, indicating that it is formed in the body through the metabolic processes . It is mainly excreted into the urine rather than into the bile . The urinary excretion of Gamma-CEHC is positively associated with plasma alpha-tocopherol status .
Result of Action
The primary result of Gamma-CEHC’s action is an increase in gamma-tocopherol levels in various organs, including the liver, kidney, brain, and serum . This increase is due to the compound’s inhibitory effect on vitamin E metabolism.
Action Environment
Environmental factors, such as smoking, can influence the action of Gamma-CEHC. For instance, smokers have a significantly higher excretion level of urinary Gamma-CEHC, and therefore require more vitamin E compared to non-smokers . This suggests that the efficacy and stability of Gamma-CEHC’s action can be influenced by environmental factors such as smoking habits.
Safety and Hazards
将来の方向性
Research into the metabolism of gamma-CEHC has highlighted important new areas of research, such as the potential for high dose vitamin E supplementation to interfere with drug metabolism, as well as alternative methods to alter vitamin E bioavailability in vivo . Moreover, 13’-COOH shows stronger anti-inflammatory and anticancer effects than γT .
特性
IUPAC Name |
3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJQLPNCUPGMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276333, DTXSID10939039 | |
| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-CEHC | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
178167-75-4, 178167-77-6 | |
| Record name | 2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178167-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178167776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | gamma-CEHC | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



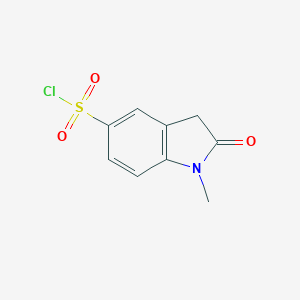
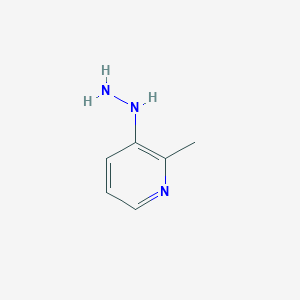
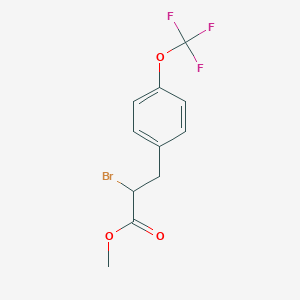
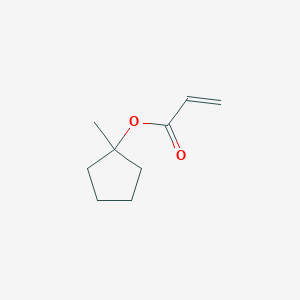
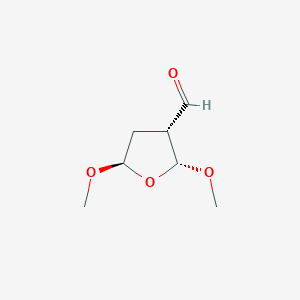


![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)
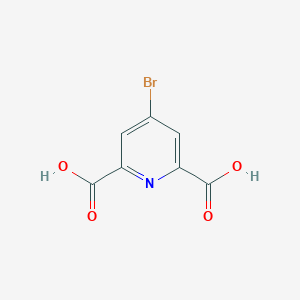
![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)
